REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1[CH:6]=[C:7]([CH2:12][OH:13])[CH:8]=[C:9]([F:11])[CH:10]=1)[CH3:3]>C(Cl)(Cl)Cl.[O-2].[Mn+4].[O-2]>[CH3:3][N:2]([CH2:4][C:5]1[CH:6]=[C:7]([CH:8]=[C:9]([F:11])[CH:10]=1)[CH:12]=[O:13])[CH3:1] |f:2.3.4|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC=1C=C(C=C(C1)F)CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.145 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Mn+4].[O-2]
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated in an oil bath
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
rinsing with copious CHCl3
|
Type
|
CUSTOM
|
Details
|
the solvent was removed from the filtrate in vacuo
|
Type
|
CUSTOM
|
Details
|
The product of the reaction
|
Type
|
CUSTOM
|
Details
|
was used without further purification in Step 3
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
CN(C)CC=1C=C(C=O)C=C(C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |